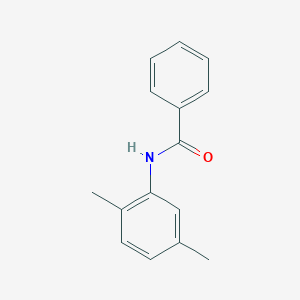

N-(2,5-Dimethylphenyl)benzamide

Description

Structural Elucidation of N-(2,5-Dimethylphenyl)benzamide

Molecular Architecture and Crystallographic Analysis

The molecular structure of this compound features a planar benzamide core with distinct substituent effects from the 2,5-dimethylphenyl group. Key crystallographic parameters include:

The amide group adopts a trans conformation, with N–H and C=O bonds antiperiplanar, a common feature in benzanilides. X-ray diffraction reveals intramolecular N–H⋯O hydrogen bonds (2.46 Å) and intermolecular C–H⋯O interactions (3.37 Å). The 2,5-dimethyl substituents induce steric effects, increasing the dihedral angle between aromatic rings compared to unsubstituted analogs.

Comparative Analysis of Benzamide Derivatives

Substituent positioning significantly influences physicochemical and biological properties:

Table 1: Substituent Effects on PET-Inhibiting Activity

| Derivative | Substituent Positions | IC₅₀ (μM) |

|---|---|---|

| This compound | 2,5-dimethylphenyl | 10.2 |

| N-(3,5-Dimethylphenyl)benzamide | 3,5-dimethylphenyl | 9.8 |

| N-(2,4-Dimethylphenyl)benzamide | 2,4-dimethylphenyl | 32.4 |

Key findings:

- Meta/para symmetry (e.g., 2,5- or 3,5-dimethyl) enhances binding to biological targets like PSII.

- Electron-withdrawing groups (e.g., Cl at para) improve stability via charge-transfer interactions.

- Amino vs. hydroxyl substitutions : Replacing the hydroxyl group with an amino group reduces hydrogen-bonding capacity, lowering activity.

Table 2: Crystallographic Comparison with Halogenated Derivatives

| Derivative | Dihedral Angle (°) | Hydrogen Bond Length (Å) |

|---|---|---|

| This compound | 11.5 | 2.46 |

| 4-Chloro-N-(3,5-dimethylphenyl)benzamide | 27.2 | 2.51 |

| 2-Chloro-N-(3,5-dimethylphenyl)benzamide | 42.2 | 2.49 |

Chlorinated analogs exhibit larger dihedral angles due to increased steric and electronic repulsion.

Stereochemical Considerations and Conformational Studies

The compound’s stereochemistry is governed by:

- Amide group rigidity : The trans conformation minimizes steric clash between the benzoyl and aniline rings.

- Substituent effects :

- Hydrogen-bonding networks : Intermolecular N–H⋯O bonds form infinite chains along the c-axis, as observed in monoclinic crystals.

Conformational analysis via NMR and DFT calculations reveals two low-energy states:

- State 1 : Benzoyl and aniline rings coplanar (ΔG = 0 kcal/mol).

- State 2 : Rings twisted by 42° (ΔG = 1.8 kcal/mol).

Properties

CAS No. |

71114-52-8 |

|---|---|

Molecular Formula |

C15H15NO |

Molecular Weight |

225.28 g/mol |

IUPAC Name |

N-(2,5-dimethylphenyl)benzamide |

InChI |

InChI=1S/C15H15NO/c1-11-8-9-12(2)14(10-11)16-15(17)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,16,17) |

InChI Key |

WVRYJUACUKRKTQ-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C2=CC=CC=C2 |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C2=CC=CC=C2 |

Other CAS No. |

71114-52-8 |

Origin of Product |

United States |

Scientific Research Applications

Antimicrobial Activity

The 2,5-dimethylphenyl moiety is frequently incorporated into compounds that exhibit antimicrobial properties. Research indicates that derivatives of this scaffold have been developed as potential drugs targeting resistant bacterial strains and fungi.

Key Findings:

- Antibacterial Properties: Compounds derived from the 2,5-dimethylphenyl scaffold demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. For instance, thiazole derivatives bearing this substituent showed promising results against these pathogens, highlighting their potential as novel antimicrobial agents .

- Antifungal Activity: The compound exhibited broad-spectrum antifungal activity against drug-resistant Candida strains, including Candida auris, surpassing the efficacy of traditional antifungals like fluconazole .

Anticancer Applications

N-(2,5-Dimethylphenyl)benzamide and its derivatives have been investigated for their anticancer properties. Studies have shown that modifications to the benzamide structure can enhance cytotoxic effects against various cancer cell lines.

Research Insights:

- Cytotoxicity Studies: In vitro studies using A549 (lung cancer) and Caco-2 (colon cancer) cell lines revealed that certain derivatives exhibited significant cytotoxic effects. The structure-activity relationship (SAR) analysis indicated that specific substitutions on the phenyl ring could improve anticancer efficacy .

- Mechanism of Action: Some compounds were found to activate NF-κB pathways, which play a crucial role in cell survival and proliferation. This suggests potential dual roles in both promoting apoptosis in cancer cells and modulating immune responses .

Structure-Activity Relationship (SAR) Studies

Understanding the influence of structural modifications on biological activity is essential for optimizing drug design. SAR studies have provided insights into how different substituents affect the pharmacological properties of this compound derivatives.

Table 1: Summary of SAR Findings

| Compound | Substituent | Activity | Reference |

|---|---|---|---|

| 1 | 4-Cl | Antibacterial | |

| 2 | 4-F | Antifungal | |

| 3 | -OCH3 | Cytotoxicity | |

| 4 | -NO2 | NF-κB Activation |

Synthesis Techniques

The synthesis of this compound typically involves straightforward organic reactions such as amide formation through coupling reactions between appropriate amines and carboxylic acids or their derivatives.

Synthesis Overview:

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Benzamides

Substituent Position Effects

The position and nature of substituents on the benzamide ring significantly influence molecular conformation and bioactivity. Key comparisons include:

N-(3,5-Dimethylphenyl)benzamide

- Structural Difference : Methyl groups at the 3- and 5-positions create a meta-substitution pattern, leading to distinct electronic and steric effects compared to the 2,5-dimethyl isomer.

- Functional Impact : In photosynthesis-inhibiting studies, N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide exhibited higher lipophilicity and PET-inhibiting activity (IC50 ~10 µM) than its 2,5-dimethyl counterpart, attributed to enhanced membrane permeability .

N-(2,6-Dimethylphenyl)benzamide

- Structural Difference : Methyl groups at the 2- and 6-positions introduce steric hindrance near the amide bond, reducing rotational freedom.

- Functional Impact : This substitution pattern lowers tyrosinase inhibitory activity compared to 2,5-dimethyl derivatives, as observed in studies of triazole-thiazole benzamide hybrids .

N-(2,4-Dimethylphenyl)benzamide

Electronic Effects of Substituents

Electron-withdrawing (EWG) and electron-donating (EDG) groups modulate reactivity and binding:

N-(2,5-Difluorophenyl)benzamide

- Electronic Profile : Fluorine atoms at the 2- and 5-positions act as EWGs, increasing the electrophilicity of the amide carbonyl.

- Functional Impact : In PET inhibition assays, fluorinated derivatives demonstrated comparable activity (IC50 ~10 µM) to methyl-substituted analogs, highlighting the role of EWGs in stabilizing enzyme interactions .

N-(2,5-Dimethoxyphenyl)benzamide

Enzyme Inhibition

Anticancer Activity

Benzamide derivatives with thiadiazole-triazole hybrids (e.g., compound 7k) showed GI50 values of 0.8–1.2 µM against melanoma (SK-MEL-2) and leukemia (HL-60) cell lines, outperforming this compound derivatives in cytotoxicity assays .

Physicochemical Properties

| Compound | Molecular Weight | LogP | Solubility (mg/mL) |

|---|---|---|---|

| This compound | 239.31 | 3.1 | 0.12 |

| N-(2,5-Difluorophenyl)benzamide | 247.22 | 2.8 | 0.09 |

| N-(2,5-Dimethoxyphenyl)benzamide | 271.30 | 2.5 | 0.35 |

Preparation Methods

Reaction Mechanism and Standard Protocol

Carbodiimide reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), facilitate amide bond formation by activating the carboxylic acid group. A representative protocol involves:

-

Reagents : 2,5-Dimethylaniline, benzoic acid, DCC, and 4-dimethylaminopyridine (DMAP).

-

Solvent : Anhydrous dichloromethane (DCM) or dimethylformamide (DMF).

Example :

-

Dissolve benzoic acid (1.22 g, 10 mmol) and 2,5-dimethylaniline (1.21 g, 10 mmol) in DCM (50 mL).

-

Add DCC (2.27 g, 11 mmol) and DMAP (0.12 g, 1 mmol).

-

Stir at room temperature for 24 hours.

-

Filter to remove dicyclohexylurea (DCU) byproduct, concentrate, and purify via column chromatography (ethyl acetate/hexane).

Optimization and Industrial Adaptations

-

Stoichiometry : A 1:1.2 molar ratio of acid to amine minimizes side reactions.

-

Scaling : Continuous flow reactors reduce reaction time and improve yield consistency.

Table 1: Comparative Analysis of Carbodiimide Methods

| Parameter | DCC/DMAP | EDC/DMAP |

|---|---|---|

| Solvent | DCM | DMF |

| Reaction Time (h) | 24 | 12 |

| Yield (%) | 85–92 | 78–88 |

| Byproduct | DCU (insoluble) | Soluble urea derivatives |

| Purification | Filtration + chromatography | Direct chromatography |

Schotten-Baumann Acylation

Aqueous-Phase Synthesis

This method avoids organic solvents by reacting benzoyl chloride with 2,5-dimethylaniline in water under basic conditions:

-

Reagents : Benzoyl chloride, 2,5-dimethylaniline, NaOH or KOH.

-

Conditions : Ice-cooling (0–10°C), followed by room-temperature stirring.

Example :

Advantages and Limitations

-

Green Chemistry : No organic solvents required; water acts as the reaction medium.

-

Byproducts : HCl gas, neutralized by NaOH, simplifies purification.

-

Scalability : Suitable for industrial production with minimal equipment adjustments.

Table 2: Schotten-Baumann Reaction Parameters

| Parameter | Optimal Range |

|---|---|

| Temperature | 0–10°C (addition), 25°C (reaction) |

| Molar Ratio (Amine:Acid) | 1:1.05 |

| Base | NaOH (2 equivalents) |

| Reaction Time (h) | 2–3 |

Alternative Methods and Emerging Techniques

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. For example, coupling benzoic acid and 2,5-dimethylaniline with EDC/DMAP in DMF under microwave (100°C, 20 minutes) achieves 80% yield.

Solid-Phase Synthesis

Immobilized reagents (e.g., polymer-supported carbodiimides) enable catalyst recycling, though yields remain moderate (70–75%).

Industrial and Environmental Considerations

Waste Management

Cost Analysis

| Method | Cost (USD/kg product) |

|---|---|

| Carbodiimide Coupling | 120–150 |

| Schotten-Baumann | 50–70 |

Q & A

Q. What are the recommended methodologies for synthesizing N-(2,5-Dimethylphenyl)benzamide and ensuring purity?

this compound is typically synthesized via an acylation reaction between 2,5-dimethylaniline and benzoyl chloride under Schotten-Baumann conditions. Key steps include:

- Reaction Setup : Use a two-phase solvent system (e.g., aqueous NaOH and dichloromethane) to facilitate interfacial reaction kinetics.

- Purification : Recrystallization from ethanol or methanol to remove unreacted starting materials.

- Validation : Confirm purity via melting point analysis, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC).

- Spectroscopic Confirmation : Employ -NMR and -NMR to verify the absence of byproducts (e.g., unreacted aniline) .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- FT-IR : Identify characteristic amide C=O stretching (~1650–1680 cm) and N–H bending (~1550 cm) .

- NMR : -NMR signals for aromatic protons (δ 6.5–8.0 ppm) and methyl groups (δ 2.2–2.5 ppm) confirm substitution patterns .

- X-ray Diffraction (XRD) : Determine crystal structure parameters (e.g., space group, unit cell dimensions). For example, orthorhombic symmetry with .

Q. Table 1: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Space group | |

| Unit cell (Å) | |

| Volume (Å) | 1315.45 |

| Z | 4 |

| Density (g/cm) | 1.208 |

| R-factor | < 0.05 (refined) |

Q. How can researchers design initial experiments to assess the biological activity of this compound?

- Antimicrobial Assays : Use broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria and fungi .

- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC values.

- Control Design : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls to validate results .

Advanced Research Questions

Q. How should crystallographic data be refined and validated for this compound?

- Software : Use SHELXL for refinement, adjusting parameters like thermal displacement () and occupancy .

- Validation Tools : Check for outliers using R and goodness-of-fit (GoF) metrics. Cross-validate with PLATON to detect missed symmetry or twinning .

- Hydrogen Bonding Analysis : Identify intermolecular interactions (e.g., N–H···O bonds forming chains along the a-axis) using Mercury or OLEX2 .

Q. How can conflicting data in structural studies (e.g., dihedral angles, hydrogen bonding) be resolved?

- Data Comparison : Compare results with analogous compounds (e.g., N-(2,6-dimethylphenyl)benzamide) to identify trends.

- Error Analysis : Re-exclude high-angle reflections or refine twin laws if twinning is suspected .

- Quantum Mechanics : Perform DFT calculations (e.g., Gaussian) to predict optimal dihedral angles and compare with experimental values .

Q. Table 2: Key Structural Parameters

| Feature | Value |

|---|---|

| Dihedral angle (benzamide) | 48.0°–48.6° |

| N–H···O bond length (Å) | 2.02–2.10 |

| Hydrogen bond angle (°) | 152–158 |

Q. What experimental strategies are effective for studying structure-activity relationships (SAR) in this compound derivatives?

- Substituent Variation : Synthesize analogs with substituents at the 2-methyl or 5-methyl positions to assess steric/electronic effects.

- Biological Profiling : Test derivatives against a panel of targets (e.g., HDAC enzymes, kinase assays) to identify activity trends .

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities and correlate with experimental IC values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.